molecular formula C11H12BrN3O2S B1656329 Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide CAS No. 52208-11-4

Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide

Cat. No.: B1656329
CAS No.: 52208-11-4
M. Wt: 330.2 g/mol
InChI Key: RULZBVGLKDQUQJ-UHFFFAOYSA-N
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Description

Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for exploring new avenues in various fields, ranging from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide typically involves the reaction of isoindoline derivatives with thiourea under controlled conditions. One common method includes the use of solventless conditions to promote the reaction, which is then followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solventless reactions and the use of recyclable catalysts are favored to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature and pH to ensure optimal yields. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Shares a similar core structure but lacks the thiourea moiety.

    Indole derivatives: These compounds also contain an indole nucleus and exhibit diverse biological activities.

Uniqueness

Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide stands out due to its unique combination of the isoindoline and thiourea moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.BrH/c12-11(13)17-6-5-14-9(15)7-3-1-2-4-8(7)10(14)16;/h1-4H,5-6H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULZBVGLKDQUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200256
Record name Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52208-11-4
Record name Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052208114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC78517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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